Trelagliptin succinate
Overview
Description
Trelagliptin succinate is a pharmaceutical compound used primarily for the treatment of type 2 diabetes mellitus. It is a highly selective dipeptidyl peptidase-4 (DPP-4) inhibitor, which helps in regulating blood glucose levels by preventing the inactivation of incretin hormones . This compound is marketed under the trade names Zafatek and Wedica and is known for its once-weekly dosing regimen, which enhances patient compliance .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trelagliptin succinate involves several key steps:
Nucleophilic Substitution Reaction: Trelagliptin intermediate II and trelagliptin intermediate III undergo a nucleophilic substitution reaction in an organic solvent in the presence of phosphate and a phase transfer catalyst.
Salification: The resulting product reacts with succinic acid to form this compound.
Industrial Production Methods: The industrial production of this compound is designed to be simple and safe, requiring no special devices. The process includes:
Initial Raw Materials: Using 6-chloro-3-methyluracil and 2-cyano-5-fluorobenzyl bromide as starting materials.
Substitution Reactions: Conducting two substitution reactions followed by refining and salifying reactions.
Recrystallization: Recrystallizing the product using ethanol-water mixtures to achieve high purity.
Chemical Reactions Analysis
Types of Reactions: Trelagliptin succinate primarily undergoes substitution reactions during its synthesis . It does not typically undergo oxidation or reduction reactions in its standard applications.
Common Reagents and Conditions:
Reagents: Phosphate, phase transfer catalyst, succinic acid.
Conditions: Organic solvents, controlled temperatures (e.g., 40°C), and specific reaction times (e.g., 8 hours).
Major Products: The major product formed from these reactions is this compound itself, with high purity levels achieved through careful recrystallization .
Scientific Research Applications
Trelagliptin succinate has several scientific research applications:
Mechanism of Action
Trelagliptin succinate exerts its effects by inhibiting the enzyme dipeptidyl peptidase-4 (DPP-4). This inhibition prevents the inactivation of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucagon-dependent insulinotropic polypeptide (GIP), which play crucial roles in regulating blood glucose levels . By maintaining higher levels of these hormones, this compound enhances insulin secretion and reduces blood glucose levels .
Comparison with Similar Compounds
Alogliptin: Another DPP-4 inhibitor, but it requires daily dosing.
Sitagliptin: Similar to alogliptin, it also requires daily dosing and has a different chemical structure.
Uniqueness: Trelagliptin succinate stands out due to its once-weekly dosing regimen, which significantly improves patient compliance compared to other DPP-4 inhibitors that require daily dosing . Additionally, it has shown more potent inhibition of DPP-4 compared to alogliptin and sitagliptin .
Properties
IUPAC Name |
2-[[6-[(3R)-3-aminopiperidin-1-yl]-3-methyl-2,4-dioxopyrimidin-1-yl]methyl]-4-fluorobenzonitrile;butanedioic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FN5O2.C4H6O4/c1-22-17(25)8-16(23-6-2-3-15(21)11-23)24(18(22)26)10-13-7-14(19)5-4-12(13)9-20;5-3(6)1-2-4(7)8/h4-5,7-8,15H,2-3,6,10-11,21H2,1H3;1-2H2,(H,5,6)(H,7,8)/t15-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGCNTTUPLQTBJI-XFULWGLBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=C(N(C1=O)CC2=C(C=CC(=C2)F)C#N)N3CCCC(C3)N.C(CC(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=O)C=C(N(C1=O)CC2=C(C=CC(=C2)F)C#N)N3CCC[C@H](C3)N.C(CC(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26FN5O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00145602 | |
Record name | Trelagliptin succinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00145602 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
475.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1029877-94-8 | |
Record name | Trelagliptin succinate [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1029877948 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Trelagliptin succinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00145602 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TRELAGLIPTIN SUCCINATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4118932Z90 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.